Methyl 3-(2-iodobenzamido)benzoate
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Overview
Description
Methyl 3-(2-iodobenzamido)benzoate: is an organic compound with the molecular formula C15H12INO3 and a molecular weight of 381.16 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzamido group, which is further connected to a benzoate ester. It is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-iodobenzamido)benzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (5-15°C) to produce methyl m-nitrobenzoate.
Reduction of Nitro Group: The nitro group in methyl m-nitrobenzoate is reduced to an amino group using a suitable reducing agent such as iron powder and hydrochloric acid.
Iodination: The amino group is then iodinated using iodine and a suitable oxidizing agent to form the iodo derivative.
Amidation: The iodo derivative is reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-(2-iodobenzamido)benzoate can undergo nucleophilic substitution reactions, particularly at the iodine atom, which can be replaced by other nucleophiles.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl iodide with the boronic acid derivative.
Scientific Research Applications
Methyl 3-(2-iodobenzamido)benzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functional materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-iodobenzamido)benzoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of new bonds or functional groups. The iodine atom in the compound is particularly reactive, making it a useful handle for further functionalization.
Comparison with Similar Compounds
Methyl 3-(2-bromobenzamido)benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-chlorobenzamido)benzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-(2-fluorobenzamido)benzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Methyl 3-(2-iodobenzamido)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
methyl 3-[(2-iodobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDDBHXLPCMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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